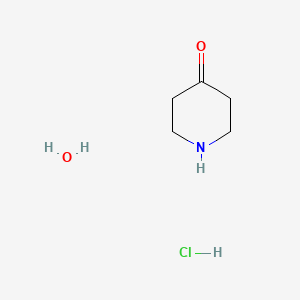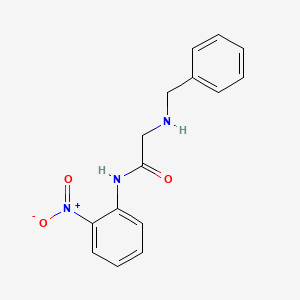
2-(benzylamino)-N-(2-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(benzylamino)-N-(2-nitrophenyl)acetamide” is a complex organic molecule. It likely contains a benzylamino group, a nitrophenyl group, and an acetamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, such as Friedländer condensation or reactions involving nitrobenzyl alcohols .Chemical Reactions Analysis
Similar compounds, such as 2-nitrobenzyl alcohols, have been studied for their photochemical reactions. These reactions often involve the formation of nitroso compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific molecular structure. Similar compounds often have properties like being soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Non-linear Optical Properties
The compound N-(2-cyclooctylamino-4-nitrophenyl)acetamide, which shares structural similarities with 2-(benzylamino)-N-(2-nitrophenyl)acetamide, has been studied for its potential in non-linear optical (NLO) applications. The crystal and molecular structure of this compound, featuring a substituted benzene derivative, forms part of a broader investigation into materials with NLO properties (González-Platas et al., 1997).
Bioactive Nitrosylated and Nitrated Derivatives
Research on bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides, which are structurally related to 2-(benzylamino)-N-(2-nitrophenyl)acetamide, shows that these compounds can undergo biotransformation leading to glucoside derivatives. Such derivatives have implications in detoxification and gene expression alteration in various organisms, including plants and microorganisms (Girel et al., 2022).
Antibacterial Activity
A study focusing on N-substituted phenyl acetamide benzimidazole derivatives, closely related to 2-(benzylamino)-N-(2-nitrophenyl)acetamide, has demonstrated significant antibacterial activity, particularly against Methicillin Resistant Staphylococcus aureus (MRSA). This suggests potential applications of similar compounds in combating antibiotic-resistant bacteria (Chaudhari et al., 2020).
Synthesis of New Monomers
N-(4,5-Dichloro-2-nitrophenyl)acetamide, which is structurally similar to 2-(benzylamino)-N-(2-nitrophenyl)acetamide, has been used in the synthesis of new AB-type monomers for polybenzimidazoles. This indicates the potential utility of such compounds in the development of new polymeric materials (Begunov & Valyaeva, 2015).
Anthelmintic Agents
Novel 2-phenyl benzimidazole-1-acetamide derivatives, structurally related to 2-(benzylamino)-N-(2-nitrophenyl)acetamide, have been synthesized and evaluated for their potential as anthelmintic agents. This research opens up possibilities for using similar compounds in the development of new treatments for parasitic worm infections (Sawant & Kawade, 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(benzylamino)-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-15(11-16-10-12-6-2-1-3-7-12)17-13-8-4-5-9-14(13)18(20)21/h1-9,16H,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHYTXFFFZUJHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylamino)-N-(2-nitrophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(6,7-Dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2853967.png)
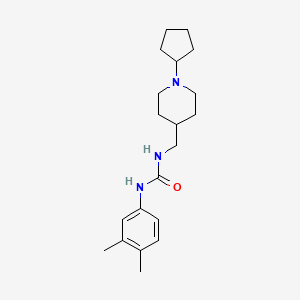

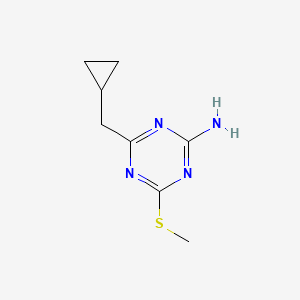
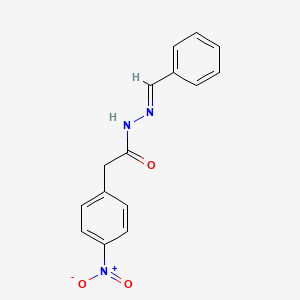
![3-(4-Chlorophenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2853975.png)

![1-({3-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)azepane](/img/structure/B2853979.png)
![4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B2853980.png)

![4-(N,N-diethylsulfamoyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2853982.png)
